molecular formula C26H22O2 B11926438 (1R)-1-[1-[2-[(1R)-1-hydroxyprop-2-enyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol

(1R)-1-[1-[2-[(1R)-1-hydroxyprop-2-enyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol

Cat. No.: B11926438
M. Wt: 366.4 g/mol
InChI Key: OXTCAIAYEXTSKB-DNQXCXABSA-N
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Description

(1R)-1-[1-[2-[(1R)-1-hydroxyprop-2-enyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol is a complex organic compound characterized by its unique structure, which includes two naphthalene rings and a hydroxyprop-2-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[1-[2-[(1R)-1-hydroxyprop-2-enyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol typically involves multiple steps, starting with the preparation of the naphthalene derivatives. The key steps include:

    Formation of the Naphthalene Derivatives: This can be achieved through Friedel-Crafts alkylation or acylation reactions.

    Introduction of the Hydroxyprop-2-enyl Group: This step involves the use of reagents such as propargyl alcohol and catalysts like palladium or copper to facilitate the addition of the hydroxyprop-2-enyl group to the naphthalene rings.

    Final Assembly: The final step involves coupling the two naphthalene derivatives through a series of condensation reactions under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[1-[2-[(1R)-1-hydroxyprop-2-enyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups such as halides or amines replace the hydroxyprop-2-enyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Halides, amines.

Scientific Research Applications

(1R)-1-[1-[2-[(1R)-1-hydroxyprop-2-enyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R)-1-[1-[2-[(1R)-1-hydroxyprop-2-enyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-[1-[2-[(1R)-1-hydroxyprop-2-enyl]phenyl]phenyl]prop-2-en-1-ol: Similar structure but with phenyl rings instead of naphthalene rings.

    (1R)-1-[1-[2-[(1R)-1-hydroxyprop-2-enyl]anthracen-1-yl]anthracen-2-yl]prop-2-en-1-ol: Contains anthracene rings instead of naphthalene rings.

Uniqueness

The uniqueness of (1R)-1-[1-[2-[(1R)-1-hydroxyprop-2-enyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol lies in its dual naphthalene ring structure, which imparts specific chemical and biological properties not found in similar compounds with phenyl or anthracene rings.

Properties

Molecular Formula

C26H22O2

Molecular Weight

366.4 g/mol

IUPAC Name

(1R)-1-[1-[2-[(1R)-1-hydroxyprop-2-enyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol

InChI

InChI=1S/C26H22O2/c1-3-23(27)21-15-13-17-9-5-7-11-19(17)25(21)26-20-12-8-6-10-18(20)14-16-22(26)24(28)4-2/h3-16,23-24,27-28H,1-2H2/t23-,24-/m1/s1

InChI Key

OXTCAIAYEXTSKB-DNQXCXABSA-N

Isomeric SMILES

C=C[C@H](C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)[C@@H](C=C)O)O

Canonical SMILES

C=CC(C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)C(C=C)O)O

Origin of Product

United States

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